2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound that falls within the category of substituted pyridines and triazoles. This compound exhibits potential pharmacological properties, particularly as a phosphodiesterase type 2 inhibitor, which may have implications in treating various disorders, including neurological conditions and certain cancers.
The compound is classified under substituted pyridines and triazoles, specifically designed for medicinal chemistry applications. It is derived from the structural modifications of pyridine and triazole frameworks, which are known for their biological activity. The synthesis and characterization of this compound have been documented in various patents and scientific literature, highlighting its potential therapeutic uses .
The synthesis of 2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular formula for this compound is C16H17F3N6O, with a molecular weight of approximately 372.34 g/mol. The compound's structural complexity contributes to its unique chemical properties.
The compound undergoes various chemical reactions typical for substituted pyridines and triazoles:
Understanding these reactions is crucial for predicting the behavior of the compound in biological systems and its potential interactions with other molecules.
The mechanism of action for 2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine primarily involves inhibition of phosphodiesterase type 2 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various signaling pathways affecting smooth muscle relaxation and neurotransmission.
Studies indicate that compounds similar to this one show promising results in preclinical models for enhancing cognitive function and reducing inflammation .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant data from spectroscopic analyses reveal specific absorption bands corresponding to functional groups present in the molecule.
The primary applications of 2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine are in medicinal chemistry as a potential therapeutic agent. Its role as a phosphodiesterase type 2 inhibitor suggests applications in treating neurodegenerative diseases, cardiovascular disorders, and possibly certain types of cancer due to its ability to modulate cellular signaling pathways .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: